![molecular formula C10H7BrN2 B2923541 4-(4-Bromophenyl)pyridazine CAS No. 1621468-76-5](/img/structure/B2923541.png)
4-(4-Bromophenyl)pyridazine
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Overview
Description
“4-(4-Bromophenyl)pyridazine” is a chemical compound with a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, often involves [3 + n] cycloaddition reactions . In these reactions, a multiple bond dipolarophile is added to a three-atom component system . Other synthetic approaches involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)pyridazine” is based on a pyridazine ring, which is an aromatic, heterocyclic, organic compound with two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have been found to participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the pyridazine series .Scientific Research Applications
Drug Discovery and Development
The pyridazine ring, which is a part of the “4-(4-Bromophenyl)pyridazine” structure, has unique physicochemical properties that make it valuable in drug discovery and development . These properties include weak basicity, a high dipole moment that allows for π-π stacking interactions, and robust dual hydrogen-bonding capacity . These characteristics contribute to its unique applications in molecular recognition .
FDA-Approved Drugs
The pyridazine ring is incorporated in several FDA-approved drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are two examples of FDA-approved drugs that incorporate a pyridazine ring .
Molecular Recognition
The unique hydrogen-bonding properties of the pyridazine ring have been hypothesized to play a role in molecular recognition . This has been demonstrated in an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded ribonucleic acid (dsRNA) hairpin construct .
Broad Spectrum of Biological Activity
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This includes antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Peripheral Analgesic Property
Substitution of the pyrrolidinone ring with the pyridazinone ring in pyrrole-3,4-dicarboximides has been found to increase the peripheral analgesic property of the compound .
Thromboxane Synthetase Inhibitor Activity
A series of 4-hydrazino-5H-pyridazino [4,5-b]indole and 4-hydrazine[4,5-a]indole derivatives were tested for their thromboxane synthetase inhibitor activity . The compounds were not only found potent as anti-thrombotic but also showed antihypertensive activity similar to that of hydralazine .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category that includes 4-(4-bromophenyl)pyridazine, have been found to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been associated with a plethora of activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It’s worth noting that pyrazoline derivatives, which are structurally similar to pyridazinones, have been found to affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain, which are associated with neural pulses’ transmission and oxidative stress, respectively .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of pyridazine-based compounds with the cardiac herg potassium channel add additional value in drug discovery and development .
Result of Action
Studies on similar compounds suggest potential effects on neural pulses’ transmission and oxidative stress .
Action Environment
It’s worth noting that the physicochemical properties of pyridazine-based compounds can be advantageous when deployed judiciously .
Safety and Hazards
Future Directions
Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
4-(4-bromophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKTLAIVIEBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyridazine |
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